molecular formula C16H15ClO2 B13328704 Benzenepropanal, 5-chloro-2-(phenylmethoxy)-

Benzenepropanal, 5-chloro-2-(phenylmethoxy)-

Cat. No.: B13328704
M. Wt: 274.74 g/mol
InChI Key: CZQHDIVSVVAQGM-UHFFFAOYSA-N
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Description

Benzenepropanal, 5-chloro-2-(phenylmethoxy)-: is an organic compound with the molecular formula C16H15ClO2. It is known for its unique structure, which includes a benzene ring substituted with a chlorinated propanal group and a phenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 5-chloro-2-(phenylmethoxy)- typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with benzyl bromide in the presence of a base, followed by a subsequent reaction with propanal. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of Benzenepropanal, 5-chloro-2-(phenylmethoxy)- may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanal, 5-chloro-2-(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenepropanal, 5-chloro-2-(phenylmethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanal, 5-chloro-2-(phenylmethoxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The phenylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: Benzenepropanal, 5-chloro-2-(phenylmethoxy)- is unique due to its combination of a chlorinated propanal group and a phenylmethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(5-chloro-2-phenylmethoxyphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c17-15-8-9-16(14(11-15)7-4-10-18)19-12-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQHDIVSVVAQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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